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molecular formula C7H6BBrF4N2 B8463065 5-Bromo-2-methylbenzenediazonium tetrafluoroborate

5-Bromo-2-methylbenzenediazonium tetrafluoroborate

Cat. No. B8463065
M. Wt: 284.85 g/mol
InChI Key: ROWRNFSENNCBBF-UHFFFAOYSA-N
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Patent
US08637497B2

Procedure details

Sodium nitrite (0.56 g) in water(2.0 mL) was slowly added to a mixture of 2-methyl-5-bromoaniline (1.50 g) in tetrafluoroboric acid (6.0 mL) and water (4.0 mL) at 0-5° C. After addition, the reaction was stirred at room temperature for 30 min. The mixture was cooled to 0° C., filtered, washed with cold water, cold methanol and ether. The mixture was then dried to provide the product 5-bromo-2-methylphenyldiazonium tetrafluroborate (1.90 g).
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[CH3:5][C:6]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][C:7]=1[NH2:8].[F:14][B-:15]([F:18])([F:17])[F:16].[H+]>O>[F:14][B-:15]([F:18])([F:17])[F:16].[Br:13][C:10]1[CH:11]=[CH:12][C:6]([CH3:5])=[C:7]([N+:8]#[N:1])[CH:9]=1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
0.56 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1=C(N)C=C(C=C1)Br
Name
Quantity
6 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold water, cold methanol and ether
CUSTOM
Type
CUSTOM
Details
The mixture was then dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
F[B-](F)(F)F.BrC=1C=CC(=C(C1)[N+]#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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